molecular formula C29H50O B14216801 1-Phenyltricosan-3-one CAS No. 825629-34-3

1-Phenyltricosan-3-one

Cat. No.: B14216801
CAS No.: 825629-34-3
M. Wt: 414.7 g/mol
InChI Key: LIZGENYPQRZBNR-UHFFFAOYSA-N
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Description

1-Phenyltricosan-3-one is a long-chain aromatic ketone with a phenyl group at position 1 and a ketone functional group at position 3 of a 23-carbon aliphatic chain. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 1-Phenyltetradecan-1-one , 1-Phenyl-3-piperidinone ) suggest that such molecules are typically synthesized for applications in organic chemistry, pharmaceuticals, or materials science.

Properties

CAS No.

825629-34-3

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

1-phenyltricosan-3-one

InChI

InChI=1S/C29H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(30)27-26-28-23-20-19-21-24-28/h19-21,23-24H,2-18,22,25-27H2,1H3

InChI Key

LIZGENYPQRZBNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyltricosan-3-one can be synthesized through various organic reactions. One common method involves the reaction of phenyl hydrazine with ethyl acetoacetate under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and is conducted at temperatures ranging from 0°C to 78°C . The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyltricosan-3-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenyltricosanoic acid, while reduction could produce 1-phenyltricosanol.

Scientific Research Applications

1-Phenyltricosan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyltricosan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between 1-Phenyltricosan-3-one and structurally similar compounds from the evidence:

Compound Molecular Formula Molecular Weight CAS Number Functional Groups Key Features
This compound C29H50O (inferred) 414.71 (calculated) N/A Phenyl, ketone (C-3) Long aliphatic chain (23 carbons); high lipophilicity likely impacts solubility.
1-Phenyltetradecan-1-one C20H32O 288.47 4497-05-6 Phenyl, ketone (C-1) Shorter chain (14 carbons); ketone at terminal position enhances reactivity.
1-Phenyl-3-piperidinone C11H13NO 175.23 148494-90-0 Phenyl, ketone (C-3), piperidine Cyclic amine substituent; potential bioactivity in drug development.
1-Phenyl-3-pyrrolidinopropan-1-one·HCl C13H17NO·HCl 239.8 212-633-1 Phenyl, ketone (C-1), pyrrolidine Salt form improves stability; used in laboratory settings.

Functional and Application Differences

  • Chain Length and Hydrophobicity: this compound’s 23-carbon chain likely renders it less soluble in polar solvents compared to 1-Phenyltetradecan-1-one (14 carbons) . Such properties may limit its utility in aqueous systems but enhance compatibility with lipid-based matrices.
  • Ketone Position and Reactivity :

    • Terminal ketones (e.g., 1-Phenyltetradecan-1-one) are more reactive in nucleophilic additions than internal ketones (e.g., C-3 position in this compound) .
    • Internal ketones may exhibit steric hindrance, slowing reactions like oxidation or reduction.
  • Biological Activity: Piperidine and pyrrolidine derivatives (e.g., 1-Phenyl-3-piperidinone , 1-Phenyl-3-pyrrolidinopropan-1-one·HCl ) show promise in drug discovery due to amine-mediated interactions. The absence of such groups in this compound may reduce bioactivity but increase metabolic stability.

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